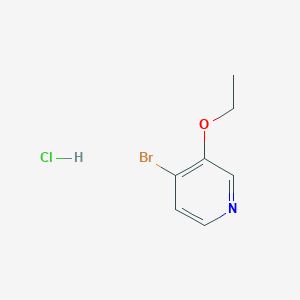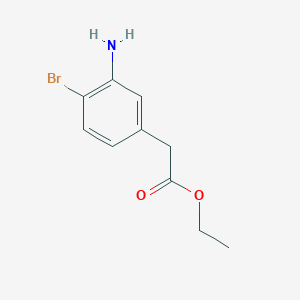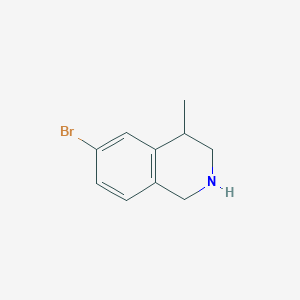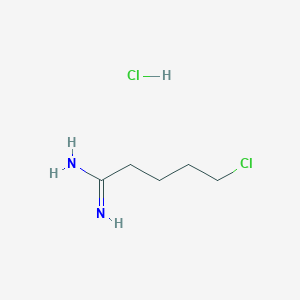
ZnAF-1F DA; min. 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZnAF-1F DA is an artificial zinc-finger protein, which is a type of transcription factor that can bind to specific DNA sequences and control gene expression. ZnAF-1F DA is a variant of the wild type ZnAF-1F, which has been modified to increase its DNA-binding affinity. It has been widely used in laboratory experiments and research to study gene expression and its regulation.
Mécanisme D'action
ZnAF-1F DA binds to specific DNA sequences and regulates gene expression by either activating or repressing transcription. It binds to the target DNA sequence through its zinc-finger domain, which is composed of two zinc atoms and a small protein loop. The zinc-finger domain is highly specific and can recognize and bind to very specific DNA sequences.
Biochemical and Physiological Effects
ZnAF-1F DA has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, alter cell growth and development, and modulate the expression of various proteins. It has also been shown to be involved in the regulation of cell cycle progression, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using ZnAF-1F DA in laboratory experiments is its high DNA-binding affinity. This allows it to bind to specific DNA sequences with high specificity, which is essential for studying gene expression and its regulation. The main limitation of using ZnAF-1F DA is its limited range of applications. It is not suitable for all types of experiments, and its effects may vary depending on the specific DNA sequence.
Orientations Futures
There are a number of potential future directions for research involving ZnAF-1F DA. These include further studies into its mechanism of action, its effects on gene expression, and its potential applications in biotechnology and medicine. Additionally, further research could be conducted into its potential use as a therapeutic agent and its potential as a diagnostic tool. Finally, further research could be conducted into its ability to modulate gene expression in response to various environmental cues.
Méthodes De Synthèse
ZnAF-1F DA is synthesized using a method called “site-directed mutagenesis”. This is a technique which involves making specific changes to the DNA sequence of a gene, in order to alter its function. In this case, the DNA sequence of the wild type ZnAF-1F protein is modified to increase its DNA-binding affinity. The modified protein is then expressed in Escherichia coli and purified using standard chromatographic techniques.
Applications De Recherche Scientifique
ZnAF-1F DA has been used in numerous scientific research applications. It has been used to study gene expression and its regulation, as well as to identify novel transcription factors and their binding sites. It has also been used to investigate the effects of gene expression on cell growth and development, as well as to study the regulation of gene expression in response to environmental cues.
Propriétés
IUPAC Name |
[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDYSDKFVFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZnAF-1F DA | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)


![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)



![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)